molecular formula C16H20 B14710605 1,8-Diisopropylnaphthalene CAS No. 24192-58-3

1,8-Diisopropylnaphthalene

Cat. No.: B14710605
CAS No.: 24192-58-3
M. Wt: 212.33 g/mol
InChI Key: MXPFNCSRRZDGMJ-UHFFFAOYSA-N
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Description

Contextualization within Sterically Hindered Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons are organic compounds composed of two or more fused aromatic rings. nih.gov They are typically planar, nonpolar, and lipophilic molecules. wikipedia.org However, when bulky substituents are introduced in close proximity on the aromatic framework, significant deviations from planarity can occur. This class of compounds is known as sterically hindered polycyclic aromatic hydrocarbons.

The defining characteristic of these molecules is the presence of significant non-bonded repulsive interactions between substituent groups, which forces them to adopt distorted geometries. In the case of 1,8-diisopropylnaphthalene, the two isopropyl groups are positioned on the same side of the naphthalene (B1677914) ring system in what is known as the peri-position. This proximity leads to strong steric repulsion between the hydrogen atoms of the isopropyl groups, forcing the naphthalene backbone to twist and the isopropyl groups to orient themselves in a way that minimizes these unfavorable interactions. This distortion is a hallmark of sterically hindered PAHs and is central to their unique chemical and physical properties.

Significance as a Model Compound for Investigating Steric Effects and Restricted Rotation

The pronounced steric congestion in this compound makes it an exceptional model compound for investigating the consequences of steric strain and the dynamics of restricted rotation. The significant energy barrier to rotation of the isopropyl groups around the carbon-carbon bond connecting them to the naphthalene ring allows for the study of conformational isomers, known as atropisomers.

Research has shown that the rotational barrier in 1,8-disubstituted naphthalenes can be substantial. For instance, in the closely related 1,8-bis(4,4'-diisopropyl-9,9'-diacridyl)naphthalene, no interconversion between its syn- and anti-isomers was observed even after heating to 180°C for 24 hours. nih.gov This stability indicates a high Gibbs standard activation energy for isomerization, calculated to be greater than 180 kJ/mol. nih.gov Such high energy barriers are a direct consequence of the severe steric hindrance between the peri-substituents.

The study of such systems provides valuable insights into:

Conformational Analysis: Understanding how molecules adopt specific three-dimensional arrangements to alleviate steric strain.

Rotational Energy Barriers: Quantifying the energy required to overcome restricted rotation, which is crucial for the design of molecular motors and switches.

Reaction Mechanisms: Elucidating how steric hindrance can influence the regioselectivity and stereoselectivity of chemical reactions.

The alkylation of naphthalene with propylene (B89431) is a common method for synthesizing diisopropylnaphthalene isomers. researchgate.net However, the formation of this compound is often disfavored due to the high degree of steric hindrance that would be introduced. researchgate.net This highlights the significant energetic penalty associated with its formation and underscores its utility as a model for studying high-energy steric interactions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₀ uni.lu
Molar Mass 212.33 g/mol biosynth.com
Density 0.96 g/cm³ biosynth.com
CAS Number 24192-58-3 epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24192-58-3

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

1,8-di(propan-2-yl)naphthalene

InChI

InChI=1S/C16H20/c1-11(2)14-9-5-7-13-8-6-10-15(12(3)4)16(13)14/h5-12H,1-4H3

InChI Key

MXPFNCSRRZDGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=CC=C2)C(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Investigations

Catalytic Alkylation of Naphthalene (B1677914) Precursors

The primary route to diisopropylnaphthalenes is the catalytic alkylation of naphthalene with propylene (B89431) or isopropanol. This process, while aiming for specific isomers like 2,6-DIPN, unavoidably generates a spectrum of other isomers, including 1,8-diisopropylnaphthalene.

Friedel-Crafts Alkylation Mechanisms and Regioselectivity

The Friedel-Crafts alkylation of naphthalene is a classic electrophilic aromatic substitution. The regioselectivity of this reaction is governed by both kinetic and thermodynamic factors. The initial isopropylation of naphthalene can occur at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The α-positions are generally more reactive and lead to the kinetically favored product, while the β-positions yield the thermodynamically more stable product. google.com

The formation of this compound involves the substitution at two adjacent peri positions. This is a sterically demanding transformation due to the close proximity of the C1 and C8 positions on the naphthalene ring. The initial formation of 1-isopropylnaphthalene (B1199988) is a likely first step. A subsequent isopropylation at the C8 position would then yield the 1,8-DIPN isomer. However, this second substitution is sterically hindered, making 1,8-DIPN a less-favored product in typical alkylation reactions.

Role of Acidic Catalysts (e.g., Lewis Acids, Zeolites) in Isomer Distribution

The choice of catalyst is paramount in controlling the isomer distribution of diisopropylnaphthalenes. Both Lewis acids and solid acid catalysts like zeolites are employed.

Lewis Acids: Traditional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), are effective in promoting the alkylation reaction. psu.edu These catalysts function by activating the alkylating agent, forming a carbocation that then attacks the naphthalene ring. psu.edu While potent, Lewis acid catalysis often leads to a complex mixture of isomers and polyalkylated products, with the distribution being sensitive to reaction conditions. Specific data on the yield of this compound using Lewis acids is not extensively documented, but it is generally considered a minor component of the resulting isomeric mixture.

Zeolites: In recent decades, zeolites have gained prominence as shape-selective catalysts for naphthalene alkylation. dicp.ac.cn The porous structure of zeolites can influence which isomers are formed and can diffuse out of the catalyst pores. Large-pore zeolites like H-beta and HY have been investigated for naphthalene isopropylation. dicp.ac.cnacs.org While these are often optimized for the production of the linear 2,6- and 2,7-isomers, the formation of bulkier isomers like 1,8-DIPN is generally suppressed due to steric constraints within the zeolite channels.

Isomerization and Rearrangement Processes

The complex mixture of diisopropylnaphthalene isomers obtained from direct alkylation can be further subjected to isomerization conditions to enrich the desired isomer. These processes are also typically acid-catalyzed.

Acid-Catalyzed Isomerization Pathways

Under acidic conditions, the isopropyl groups on the naphthalene ring can migrate. This isomerization can occur through a series of protonation and deprotonation steps, leading to the interconversion of different DIPN isomers. The process aims to reach a thermodynamic equilibrium, which generally favors the less sterically hindered β,β'-isomers like 2,6- and 2,7-DIPN. The conversion of 1,8-DIPN to other isomers would be a thermodynamically favorable process due to the significant steric strain in the 1,8-isomer.

Intermolecular and Intramolecular Alkyl Group Migration Phenomena

The migration of the isopropyl groups can proceed through two main mechanisms:

Intramolecular migration: This involves the shift of an isopropyl group to an adjacent position on the same naphthalene molecule.

Intermolecular migration (Transalkylation): This process involves the transfer of an isopropyl group from one naphthalene molecule to another. This is particularly relevant in the presence of unreacted naphthalene or other alkylnaphthalenes.

For this compound, both pathways would likely lead to its conversion into more stable isomers. The significant steric hindrance would be a strong driving force for the migration of one or both isopropyl groups to less crowded positions on the naphthalene ring.

Influence of Catalyst Pore Architecture on Isomeric Purity

The pore structure of zeolite catalysts plays a crucial role in the isomerization process, a concept known as shape-selective catalysis. The dimensions of the zeolite channels can selectively allow the formation and diffusion of certain isomers while restricting others. For the bulky this compound, its formation and transport within the pores of many common zeolites would be highly restricted. This is a key reason why it is typically a minor product when using zeolite catalysts. While this property is exploited to enhance the selectivity towards linear isomers, it also makes the targeted synthesis of 1,8-DIPN using zeolites a significant challenge.

Conformational Analysis and Intramolecular Dynamics

Rotational Isomerism and Energy Barriers to Internal Rotation

The concept of free rotation typically associated with single bonds is severely challenged in 1,8-diisopropylnaphthalene. The steric clash between the two bulky isopropyl groups across the peri-positions of the naphthalene (B1677914) ring creates a substantial energy barrier, hindering rotation around the C(aryl)-C(isopropyl) bonds. This restricted rotation gives rise to stable, isolable rotational isomers, or atropisomers.

The restricted rotation in this compound results in the existence of distinct diastereomeric rotamers. These conformers are defined by the relative orientation of the isopropyl groups with respect to the naphthalene plane. The two primary conformers are:

syn-rotamer : Where the two isopropyl groups are oriented towards the same face of the naphthalene ring. This conformer is a meso compound.

anti-rotamer : Where the isopropyl groups are oriented towards opposite faces of the naphthalene ring. This conformer exists as a pair of enantiomers.

Due to the extreme steric hindrance, this compound is often not detected in the products of naphthalene alkylation, making its experimental characterization challenging. acs.orgnih.govresearchgate.net However, studies on similarly crowded 1,8-disubstituted naphthalenes, such as 1,8-diquinolylnaphthalenes, provide a strong model for understanding its behavior. nih.gov For these analogous compounds, the syn- and anti-isomers can be separated by chromatographic techniques like HPLC and characterized using NMR spectroscopy. nih.gov At room temperature, the interconversion between these isomers is slow enough to allow for their isolation and individual study. nih.gov

The energy barrier to rotation in molecules with severe peri-interactions is significant. While direct experimental quantification for this compound is scarce, data from analogous, highly hindered systems demonstrate the magnitude of these barriers. For instance, studies on 1,8-bis(2,2'-diphenyl-4,4'-diquinolyl)naphthalene reveal high Gibbs activation energies (ΔG‡) for the interconversion between its stereoisomers. nih.gov These barriers are high enough that the isomers are conformationally stable and can be stored for extended periods at ambient temperatures without racemizing. nih.gov The interconversion process is believed to proceed through a highly congested, T-shaped transition state. nih.gov

The table below, based on data from a related 1,8-disubstituted naphthalene system, illustrates the typical energy barriers involved in such sterically hindered molecules.

Interconversion ProcessGibbs Activation Energy (ΔG‡) [kJ/mol]Reference Compound
anti → syn122.41,8-bis(2,2'-diphenyl-4,4'-diquinolyl)naphthalene
syn → anti121.81,8-bis(2,2'-diphenyl-4,4'-diquinolyl)naphthalene
anti → syn115.21,8-bis(2,2'-diisopropyl-4,4'diquinolyl)naphthalene N,N'-dioxide
syn → anti109.01,8-bis(2,2'-diisopropyl-4,4'diquinolyl)naphthalene N,N'-dioxide
This table presents data for analogous compounds to illustrate the magnitude of rotational barriers in 1,8-peri-substituted naphthalenes. nih.gov

Steric Hindrance and Peri-Interaction Effects

The dominant chemical feature of this compound is the powerful steric repulsion between the substituents at the peri-positions. This "peri-interaction" is the primary determinant of the molecule's structure and dynamics. researchgate.net

To mitigate the severe steric clash, the molecule undergoes significant structural distortions. The naphthalene skeleton itself may be forced to deviate from planarity. The C-C bonds connecting the isopropyl groups to the naphthalene ring are splayed outwards and bent out of the mean plane of the aromatic system. researchgate.net This twisting relieves some of the repulsive strain between the hydrogen atoms of the opposing isopropyl groups but comes at the cost of reduced orbital overlap between the substituents and the aromatic system. This phenomenon is a well-documented consequence of steric repulsion in peri-substituted naphthalenes. researchgate.net

The fixed, distorted geometry of this compound's rotamers creates a highly anisotropic electronic environment. This anisotropy would profoundly influence spectroscopic properties, particularly NMR chemical shifts. Protons held in close proximity to the aromatic ring or other parts of the opposing isopropyl group would experience unusual shielding or deshielding effects. The molecule's dynamics are also highly anisotropic; instead of free rotation, the internal motions are constrained to low-frequency, large-amplitude vibrations that accommodate the steric strain.

Theoretical and Computational Approaches to Conformational Landscapes

Given the significant challenges in synthesizing and isolating this compound, theoretical and computational methods are indispensable tools for exploring its conformational landscape. acs.orgresearchgate.net Methods like Density Functional Theory (DFT) allow for detailed investigation of molecular structure, relative energies of conformers, and the transition states that separate them. researchgate.net

Computational approaches can provide valuable insights that are difficult to obtain experimentally:

Geometry Optimization : Predicting the precise bond lengths, bond angles, and dihedral angles of the stable syn- and anti-rotamers, quantifying the structural distortions caused by steric hindrance.

Energy Calculations : Determining the relative stabilities of the different conformers and calculating the activation energy for the rotational barrier.

Spectroscopic Prediction : Simulating spectroscopic data, such as the IR and NMR spectra for each isomer. Indeed, the IR spectrum for this compound has been predicted using such methods. acs.org

The table below summarizes the key parameters that can be determined through computational analysis of this compound.

ParameterInformation GainedComputational Method Example
Optimized GeometriesBond lengths, angles, and structural distortions of syn- and anti-rotamers.DFT (e.g., B3LYP/6-31G*)
Relative EnergiesStability difference between the syn- and anti-conformers.DFT, Ab initio methods
Transition State EnergyCalculation of the rotational energy barrier (ΔG‡).Transition State Search Algorithms
Vibrational FrequenciesPrediction of IR and Raman spectra for isomer identification.Frequency Calculations (DFT)

These computational studies provide a powerful complement to experimental work, offering a window into the energetics and structure of this sterically constrained molecule.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Energy Minima

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, serve as powerful instruments for identifying the stable conformations (energy minima) of molecules and for determining the energy barriers that separate them. researchgate.net For a molecule such as this compound, these computational techniques can clarify the favored orientations of the two isopropyl groups in relation to the naphthalene plane and to one another.

Owing to the substantial steric repulsion between the isopropyl groups at the 1 and 8 positions, it is anticipated that this compound will exist in distinct rotational conformations. These are likely to be a pair of enantiomeric anti-conformers and a mesosyn-conformer. In the anti conformation, the isopropyl groups are rotated away from each other, whereas in the syn conformation, they are oriented towards each other.

Although specific DFT calculations detailing the energy minima of this compound are not widely available in the published literature, studies on analogous 1,8-disubstituted naphthalenes offer valuable parallels. For example, research on 1,8-diheteroarylnaphthalenes has demonstrated that these compounds possess notably high rotational energy barriers as a result of steric hindrance. nih.gov It is highly probable that this compound would similarly exhibit a substantial barrier to interconversion between its conformers.

DFT methods, such as the B3LYP functional paired with a suitable basis set like 6-311G(d,p), have been effectively utilized to compute the theoretical infrared spectra of all diisopropylnaphthalene isomers, which has facilitated their experimental identification. researchgate.net This underscores the applicability and reliability of such computational approaches for investigating the properties of these isomers. A hypothetical DFT calculation performed on this compound would likely ascertain the relative energies of the syn and anti conformers. It is expected that the anti conformer would be lower in energy due to diminished steric strain.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerPoint GroupRelative Energy (kcal/mol)
anti (enantiomers)C20.0
syn (meso)Cs> 5.0
Transition StateC1High

Note: This table is illustrative and based on principles of steric hindrance in 1,8-disubstituted naphthalenes. Actual values would require specific DFT calculations.

The pronounced steric strain in this compound is also the probable reason for its absence in the typical products of naphthalene alkylation, as the transition state leading to its formation would be energetically unfavorable. nih.gov

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations offer a detailed depiction of the time-dependent behavior of a molecule, which includes the transitions between various conformations. nih.gov By simulating the motions of atoms over time, MD can uncover the pathways and timescales of conformational changes, such as the rotation of the isopropyl groups in this compound.

An MD simulation of this compound would likely reveal a conformationally constrained molecule. The isopropyl groups would be observed to vibrate and librate within their respective potential energy wells. However, complete rotation around the C(1)-C(isopropyl) and C(8)-C(isopropyl) bonds would be an infrequent occurrence at standard temperatures, which would confirm the high rotational barrier suggested by static quantum chemical calculations.

Such a simulation would enable the visualization of the interconversion process between the syn and anti forms, exposing the concerted movements of the isopropyl groups and any accompanying distortions of the naphthalene backbone that are necessary to surmount the significant steric clash in the transition state. The frequency and duration of these conformational transitions could be analyzed to ascertain the rate constants for the isomerization process.

Table 2: Expected Observables from a Molecular Dynamics Simulation of this compound

ObservableExpected Finding
Rotational Motion of Isopropyl GroupsLimited libration within potential wells, infrequent full rotations.
Conformational PopulationPredominance of the anti conformer over the syn conformer.
Interconversion RateVery slow at room temperature, indicating a high activation energy.
Naphthalene Ring FlexibilityPotential out-of-plane distortions to alleviate steric strain during conformational changes.

While dedicated MD studies on this compound are not readily found in the literature, the foundational principles of this method are well-established for investigating the dynamics of sterically hindered molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Vibrational Spectroscopy (IR, Raman)

High-resolution vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. However, the pronounced steric hindrance in 1,8-diisopropylnaphthalene makes its isolation and, therefore, the acquisition of experimental spectra exceedingly difficult. chromforum.org

To date, the experimental acquisition of high-resolution IR and Raman spectra of pure this compound has not been extensively reported in the literature. The inherent steric strain between the peri-isopropyl groups makes its formation in synthetic mixtures of diisopropylnaphthalene isomers extremely low. chromforum.org As a result, isolating a sufficient quantity for experimental spectroscopic analysis is a formidable challenge. In mixtures, its characteristic bands are often obscured by the signals of more abundant isomers.

Given the scarcity of experimental data, computational chemistry has emerged as a powerful tool for predicting the vibrational spectra of this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), have been successfully employed to predict the IR spectra of various diisopropylnaphthalene isomers, including the elusive 1,8-isomer. chromforum.org Studies by Brzozowski and colleagues have highlighted that the predicted spectra for other isomers show good agreement with their experimental counterparts where available, lending credence to the accuracy of the predicted spectrum for this compound. chromforum.org

A detailed analysis of the computationally predicted vibrational spectrum would allow for the assignment of specific vibrational modes to the calculated frequencies. This includes stretching and bending modes of the naphthalene (B1677914) core, the isopropyl groups, and the C-H bonds.

Table 1: Predicted Vibrational Modes for this compound (Illustrative)

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850StrongAliphatic C-H stretch (isopropyl)
~1600-1580MediumNaphthalene ring C=C stretch
~1460MediumCH₃ asymmetric deformation
~1380MediumCH₃ symmetric deformation (umbrella mode)
~800-750StrongC-H out-of-plane bending

Note: This table is illustrative and represents the type of data that would be generated from a detailed computational study. The exact wavenumbers and intensities would be dependent on the level of theory and basis set used in the calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei. For a molecule as sterically congested as this compound, advanced NMR methods are required to fully elucidate its structural and dynamic properties.

The steric clash between the two isopropyl groups in the 1 and 8 positions severely restricts their rotation around the C-C bonds connecting them to the naphthalene ring. This restricted rotation, or atropisomerism, can be investigated using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barrier for the rotation of the isopropyl groups. At low temperatures, the rotation would be slow on the NMR timescale, leading to distinct signals for the non-equivalent methyl groups. As the temperature increases and the rotational barrier is overcome, these signals would coalesce into a single, time-averaged signal. While specific DNMR studies on this compound are lacking, research on other hindered naphthalene derivatives suggests that the rotational barriers would be significant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene H-2/H-77.5-7.8125-128
Naphthalene H-3/H-67.3-7.5124-126
Naphthalene H-4/H-57.9-8.2128-130
Isopropyl CH3.5-4.030-35
Isopropyl CH₃1.2-1.5 (potentially non-equivalent)22-25 (potentially non-equivalent)
Naphthalene C-1/C-8-145-148
Naphthalene C-9/C-10-130-133

Note: This table is illustrative. Actual chemical shifts would be highly dependent on the solvent and the specific computational method used for prediction.

Mass Spectrometry for Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is widely used for molecular weight determination and structural elucidation through fragmentation analysis. For diisopropylnaphthalene isomers, which all share the same molecular weight (212.33 g/mol ), mass spectrometry is particularly useful when coupled with a separation technique like gas chromatography (GC-MS). nih.gov

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-FTIR, GC×GC-MS) for Isomer Identification

The complexity of diisopropylnaphthalene isomer mixtures, often found as environmental contaminants or in industrial products, necessitates high-resolution analytical methods for accurate identification and quantification. researchgate.net Standard gas chromatography-mass spectrometry (GC-MS) can often be insufficient for the complete separation and positive identification of all isomers, especially those that co-elute. nih.gov To address this, more sophisticated techniques like gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) are employed.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)

GC-FTIR is a powerful technique that combines the separation capabilities of gas chromatography with the structural information provided by infrared spectroscopy. As a compound elutes from the GC column, it passes through a light pipe where its gas-phase infrared spectrum is continuously recorded. This provides a unique vibrational fingerprint for the molecule, which is highly sensitive to its isomeric structure.

For diisopropylnaphthalene isomers, the pattern of C-H out-of-plane deformation vibrations in the infrared spectrum is particularly characteristic and allows for their differentiation. researchgate.net While experimental GC-FTIR data for many DIPN isomers have been obtained, the extreme rarity of this compound in typical synthesis products means that its experimental IR spectrum is not commonly available. nih.gov However, theoretical calculations have been used to predict the IR spectra of all DIPN isomers, including 1,8-DIPN. nih.gov These theoretical spectra serve as a valuable reference for its potential identification should it be encountered.

The predicted vibrational frequencies can help in distinguishing the 1,8-isomer from others, even if it co-elutes with another isomer in a GC separation. The table below summarizes the key aspects of GC-FTIR for DIPN isomer analysis.

FeatureDescriptionRelevance to this compound
Separation Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Allows for the separation of DIPN isomers prior to spectroscopic analysis.
Detection Principle Measurement of the absorption of infrared radiation by molecular vibrations.Provides a unique "fingerprint" spectrum for each isomer.
Key Spectral Region C-H out-of-plane bending vibrations. researchgate.netThis region is highly diagnostic for the substitution pattern on the naphthalene ring.
Data for 1,8-DIPN The IR spectrum for 1,8-DIPN has been theoretically predicted. nih.govProvides a basis for its identification if an experimental spectrum can be obtained.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. In GC×GC, two columns with different stationary phase selectivities are coupled in series. The entire effluent from the first column is subjected to continuous, rapid sampling and re-injection onto the second, shorter column. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution. When coupled with a mass spectrometer (MS), GC×GC-MS provides a powerful tool for the analysis of complex mixtures.

The application of GC×GC has demonstrated superior separation of DIPN isomers compared to single-column techniques. nih.gov While specific studies focusing on the GC×GC-MS analysis of a sample known to contain this compound are not prevalent in the literature due to its scarcity, the technique's high resolution would be essential for resolving it from the other nine isomers. The enhanced separation would allow for the acquisition of a clean mass spectrum of the 1,8-isomer, even if it is present at very low concentrations.

The mass spectrum of diisopropylnaphthalenes is characterized by a prominent molecular ion (M+) at m/z 212 and a base peak at m/z 197, corresponding to the loss of a methyl group ([M-15]+). While the mass spectra of the isomers are very similar, subtle differences in the relative abundances of fragment ions, in conjunction with their unique retention times in both dimensions of the GC×GC separation, would be key to the positive identification of this compound.

The following table outlines the advantages of GC×GC-MS for the identification of challenging isomers like this compound.

FeatureDescriptionRelevance to this compound
Separation Principle Orthogonal separation using two columns with different selectivities.Dramatically increases peak capacity and resolves co-eluting isomers.
Detection Principle Mass-to-charge ratio of ionized molecules and their fragments.Provides molecular weight and fragmentation patterns for structural elucidation.
Key Advantage Enhanced resolution and structured chromatograms.Increases the likelihood of separating the rare 1,8-isomer from more abundant isomers.
Expected Data Unique set of first and second dimension retention times and a characteristic mass spectrum.Would provide definitive identification of this compound in a complex mixture.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide profound insights into the molecular and electronic properties of 1,8-diisopropylnaphthalene. samipubco.comresearchgate.net These computational approaches allow for the detailed examination of how severe steric hindrance influences the electronic characteristics of the aromatic system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and the energy required for electronic excitation. In sterically congested systems like this compound, the steric strain can induce geometric distortions that, in turn, affect the orbital energies.

Computational studies on related polycyclic aromatic hydrocarbons (PAHs) have shown that structural modifications, such as bending or twisting of the aromatic backbone, can significantly alter the HOMO and LUMO energy levels. researchgate.netnih.gov For instance, twisting has been observed to decrease the HOMO-LUMO gap in acenes by raising the HOMO energy and lowering the LUMO energy. nih.gov While specific experimental data for this compound is scarce, theoretical calculations can predict these values. The expected distortion of the naphthalene (B1677914) plane due to the bulky isopropyl groups is anticipated to result in a smaller HOMO-LUMO gap compared to its planar, less-hindered isomers.

Table 1: Predicted HOMO-LUMO Gap for Diisopropylnaphthalene Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-5.95-0.855.10
2,6-Diisopropylnaphthalene-6.10-0.705.40
2,7-Diisopropylnaphthalene-6.08-0.725.36

Note: The values presented in this table are illustrative and based on typical theoretical calculations for similar aromatic compounds. They serve to demonstrate the expected trend of a reduced HOMO-LUMO gap in the sterically strained 1,8-isomer.

The steric clash between the peri-isopropyl groups in this compound is expected to cause a distortion of the naphthalene core from planarity. This out-of-plane distortion influences the π-electron system and, consequently, the charge distribution across the molecule. Quantum chemical methods can be used to calculate the atomic charges and generate electrostatic potential (ESP) maps. nih.gov

The ESP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would likely show a high electron density on the naphthalene ring, characteristic of aromatic systems. However, the steric hindrance might lead to localized variations in the potential. The regions around the isopropyl groups would exhibit a more positive potential due to the electron-withdrawing nature of the alkyl groups relative to the aromatic ring. Understanding this charge distribution is crucial for predicting the sites susceptible to electrophilic or nucleophilic attack.

Transition State Analysis and Reaction Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states and mapping the potential energy surfaces of chemical transformations. iastate.edunih.gov For this compound, such analyses are particularly valuable for understanding its isomerization and the dynamics of its alkyl groups.

The synthesis of specific diisopropylnaphthalene isomers is often complicated by the formation of a mixture of products. The alkylation of naphthalene, for instance, can lead to various isomers, with their relative abundance being dictated by kinetic and thermodynamic factors. nih.gov The potential energy surface (PES) for the isomerization of diisopropylnaphthalenes reveals the energy landscape connecting different isomers through various transition states.

Computational studies on the isomerization of naphthalene isomers have shown that transformation pathways can be complex, involving multiple steps and intermediates. mdpi.com For this compound, the high steric strain makes it a thermodynamically less favorable isomer compared to others like the 2,6- and 2,7-isomers. The PES would illustrate the energy barriers that must be overcome for the 1,8-isomer to rearrange to more stable configurations. This mapping is crucial for designing reaction conditions that can selectively favor the formation of a desired isomer or, conversely, to understand the conditions under which the 1,8-isomer would be prone to isomerization.

A key reaction pathway for the isomerization of diisopropylnaphthalenes involves the transfer of an isopropyl group from one position to another. This can occur via intramolecular or intermolecular mechanisms. Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies for these alkyl group transfers.

The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter in determining the reaction rate. For this compound, the activation energy for the migration of an isopropyl group from the sterically crowded peri-position to a less hindered position would be of significant interest. These calculations would provide quantitative insights into the lability of the isopropyl groups and the conditions (e.g., temperature, catalyst) required to facilitate such rearrangements.

Table 2: Illustrative Activation Energies for Isopropyl Group Transfer

ReactionMechanismCalculated Activation Energy (kcal/mol)
1,8-DIPN → 1,7-DIPNIntramolecular35-40
1,8-DIPN → 2,6-DIPNIntermolecular (with catalyst)25-30

Note: These activation energies are hypothetical examples based on typical values for alkyl group transfers in aromatic systems. They are intended to illustrate the kind of data that can be obtained from transition state analysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are not only used to predict reactivity but also to simulate spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov While detailed experimental spectra of this compound are not widely published, computational predictions can serve as a valuable reference.

Researchers have previously used computational methods to predict the infrared (IR) spectra of diisopropylnaphthalene isomers for which experimental data was not available, including the 1,8-isomer. nih.gov Beyond IR spectroscopy, it is also possible to computationally predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra. The calculation of NMR chemical shifts involves determining the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. nih.gov For this compound, the steric compression between the isopropyl groups would be expected to cause significant shifts in the signals of the protons and carbons of these groups, as well as the adjacent aromatic protons.

A comparison of these predicted spectra with experimentally obtained data would provide a stringent test of the accuracy of the computational model and the predicted molecular geometry. Any discrepancies could, in turn, point to more subtle electronic or structural effects not captured by the initial theoretical model.

Reactivity and Transformation Principles of Sterically Hindered Naphthalenes

Disproportionation Reactions of Diisopropylnaphthalene Isomers

Disproportionation is a key reaction pathway for diisopropylnaphthalene isomers, often occurring alongside isomerization reactions. This process involves the transfer of an isopropyl group from one DIPN molecule to another, yielding naphthalene (B1677914) and triisopropylnaphthalene. The reaction is typically catalyzed by acidic materials, such as zeolites.

Catalytic Selectivity and Shape-Selective Effects in Zeolite Catalysis

Zeolites, with their well-defined microporous structures, are crucial catalysts in the synthesis and isomerization of diisopropylnaphthalenes. nih.govyoutube.comyoutube.comrsc.orgyoutube.comclariant.com Their catalytic activity is characterized by shape-selective effects, where the pore size and geometry of the zeolite influence the distribution of the resulting isomers. nih.govnih.gov This selectivity is a consequence of diffusion limitations and transition state selectivity within the zeolite framework.

Diffusion Limitations and Pore Size Constraints

In the context of diisopropylnaphthalene synthesis, the size and shape of the DIPN isomers relative to the zeolite pore dimensions are of paramount importance. Zeolites with smaller pores may restrict the formation of bulkier isomers, thereby favoring the production of more streamlined molecules. For example, the use of medium-pore zeolites can enhance the selectivity towards the linear 2,6-DIPN isomer.

Conversely, zeolites with larger pores may allow for the formation of a wider range of isomers, leading to a product distribution that is closer to the thermodynamic equilibrium. However, even in large-pore zeolites, diffusion limitations can still play a role, particularly for the bulkier isomers like 1,8-DIPN. The introduction of hierarchical porosity in zeolites, which combines micropores with larger meso- and macropores, is a strategy being explored to mitigate diffusion limitations and improve catalyst efficiency. researchgate.netmdpi.com

Transition State Selectivity in Alkylation and Isomerization

Transition state selectivity is a key concept in explaining the shape-selective behavior of zeolites in naphthalene alkylation and DIPN isomerization. nih.gov This type of selectivity arises when the transition state of a particular reaction is too bulky to be accommodated within the zeolite pores, thus inhibiting the formation of the corresponding product. nih.gov

In the isopropylation of naphthalene, the formation of various DIPN isomers proceeds through different transition states. The transition states leading to the formation of bulky isomers, such as 1,3-, 1,5-, and particularly 1,8-DIPN, are sterically more demanding than those leading to the formation of the more linear 2,6- and 2,7-DIPN isomers.

The table below illustrates the influence of zeolite type on the selectivity for different diisopropylnaphthalene isomers, highlighting the principle of transition state selectivity.

Zeolite TypePredominant DIPN Isomers FormedReference
H-mordenite (MOR)High selectivity for 2,6-DIPN and other β,β'-isomers. Bulky α,α- and α,β-isomers are sterically hindered. nih.govpsu.edu
Y-zeolites (HY, LaHY)Major product is 1-isopropylnaphthalene (B1199988) (1-IPN), a precursor to α-substituted DIPN isomers. psu.edu
AFI (SSZ-24)High selectivity for 2,6-DIPN. nih.gov
CFI (CIT-5) and MSE (MCM-68)High selectivity for β,β-DIPN isomers. nih.gov

This data clearly demonstrates that the choice of zeolite catalyst can direct the reaction towards the formation of specific isomers by selectively disfavoring the transition states of others.

Chemical Transformations Influenced by Extreme Steric Demand

The significant steric hindrance in 1,8-diisopropylnaphthalene, arising from the proximity of the two isopropyl groups in the peri positions, profoundly influences its chemical reactivity. This steric strain can lead to unique chemical transformations that are not observed in less hindered isomers.

One such transformation is atropisomerization, where the molecule exists as a pair of enantiomers that are stable at room temperature due to restricted rotation around the C1-C(isopropyl) and C8-C(isopropyl) bonds. The energy barrier for this rotation is a measure of the steric strain within the molecule. While specific studies on the atropisomerism of 1,8-DIPN are not extensively documented, related, highly substituted 1,8-diaryl naphthalenes have been shown to exhibit stable atropisomers. nih.gov

Furthermore, the steric congestion in 1,8-DIPN can influence its susceptibility to dealkylation and isomerization reactions. The relief of steric strain can be a driving force for the removal of one or both isopropyl groups or their migration to less sterically hindered positions on the naphthalene ring. This is consistent with the general principle that thermodynamically less stable, sterically hindered isomers will tend to convert to more stable forms under catalytic conditions.

The extreme steric demand in 1,8-DIPN can also impact its interaction with surfaces and other molecules. For instance, in chromatographic separations, the unique three-dimensional structure of 1,8-DIPN would likely lead to different retention behavior compared to its less bulky isomers. nih.gov

Applications and Design Principles in Supramolecular Chemistry and Ligand Design

Utilization as a Bulky Ligand Scaffold in Organometallic Chemistry

In organometallic chemistry, the design of ligands is crucial for controlling the properties and reactivity of metal catalysts. The 1,8-diisopropylnaphthalene framework serves as an excellent platform for the development of bulky ligands that can enhance catalytic activity and selectivity.

Design of Hindered Phosphine (B1218219) and Carbene Ligands Featuring this compound Derivatives

The synthesis of phosphine ligands bearing a 1,8-disubstituted naphthalene (B1677914) backbone has been a subject of interest due to the unique steric and electronic properties these ligands can impart to a metal center. While direct synthesis of phosphines from this compound is not extensively documented, the principles can be inferred from analogous systems like 1,8-dimethylnaphthalene (B165263). For instance, a series of diphosphine ligands with a 1,8-dimethylnaphthalene backbone, such as 1,8-(R₂PCH₂)₂C₁₀H₆ (where R can be tert-butyl, isopropyl, cyclohexyl, or phenyl), have been synthesized and their palladium complexes studied. nih.gov The synthesis of such ligands typically involves the reaction of a dihalo-naphthalene derivative with a phosphine source. The steric bulk of the substituents on the phosphorus atoms, in conjunction with the naphthalene backbone, creates a highly hindered coordination sphere around the metal.

N-heterocyclic carbenes (NHCs) are another important class of ligands in organometallic catalysis. scripps.eduprinceton.edu These ligands are known for their strong σ-donating ability and steric tunability. An NHC featuring a this compound backbone would be expected to be exceptionally bulky. The design of such a ligand would involve the creation of an imidazolium (B1220033) salt precursor fused to the naphthalene core, which upon deprotonation would yield the carbene. princeton.edu The steric hindrance provided by the peri-isopropyl groups would be substantial, influencing the coordination geometry and reactivity of the resulting metal complex. st-andrews.ac.uk A study on a 1-phosphonium-8-borane-decorated naphthalene molecule demonstrated its unusual reactivity with an N-heterocyclic carbene, highlighting the influence of the peri-substituted naphthalene framework on the chemistry of attached functional groups. nih.gov

Table 1: Comparison of Steric Parameters for Bulky Ligands

Ligand TypeRepresentative ExampleKey Steric FeaturePotential Application
Bulky Phosphine(t-Bu)₂P-substituted 1,8-dimethylnaphthaleneLarge cone angle, hindered metal centerCross-coupling reactions
N-Heterocyclic CarbeneIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Sterically demanding N-aryl groupsOlefin metathesis, cross-coupling
This compound-based LigandHypothetical Phosphine or NHCExtreme steric bulk from peri-isopropyl groupsHighly selective catalysis

This table provides a conceptual comparison and includes a hypothetical ligand to illustrate the expected properties based on known bulky ligand classes.

Influence of Steric Bulk on Catalytic Activity and Selectivity in Cross-Coupling Reactions

The steric bulk of ligands plays a pivotal role in the efficiency and selectivity of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Bulky ligands can promote the formation of monoligated, highly reactive palladium(0) species, which are often the active catalysts in these transformations.

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, also benefits from the use of sterically hindered ligands. These ligands can promote the coupling of a wide range of amines and aryl halides, including those that are sterically demanding. The significant steric hindrance of a hypothetical this compound-based phosphine or NHC ligand would be expected to create a coordinatively unsaturated metal center, thereby enhancing its catalytic activity. The steric repulsion between the bulky naphthalene moiety and other groups can lead to restricted bond rotation, influencing the conformational dynamics of the catalyst. researchgate.net

Table 2: Effect of Ligand Steric Bulk on Cross-Coupling Reactions

ReactionLigand FeatureInfluence on CatalysisReference
Suzuki-MiyauraBulky phosphinePromotes reductive elimination, improves yields for hindered substrates nih.gov
Buchwald-HartwigSterically hindered ligandFacilitates coupling of challenging substrates, enhances catalytic activity researchgate.net

This table summarizes general trends observed for bulky ligands in cross-coupling reactions, which can be extrapolated to ligands based on the this compound scaffold.

Supramolecular Interactions Involving this compound Derivatives

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of complex molecular assemblies. The this compound scaffold, with its defined shape and steric properties, is a compelling building block for constructing supramolecular architectures.

Role of Steric Factors in Host-Guest Complexation

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. wikipedia.org The steric compatibility between the host and guest is a critical factor that determines the stability and selectivity of the resulting complex. The bulky isopropyl groups of this compound create a unique steric environment that can be harnessed for selective molecular recognition. nih.gov

A host molecule incorporating a this compound unit would possess a well-defined, sterically hindered cavity. This steric hindrance can prevent the binding of guests that are too large, leading to size-selective recognition. Conversely, the non-polar nature of the isopropyl groups and the naphthalene core can favor the binding of hydrophobic guests through van der Waals interactions and the hydrophobic effect. While specific host-guest systems based on this compound are not widely reported, the principles of steric influence are well-established in other systems. For example, the conformational stability of 1,8-diheteroarylnaphthalenes is a direct consequence of the steric hindrance between the peri-substituents. nih.gov This demonstrates how the rigid naphthalene backbone can be used to control the spatial arrangement of functional groups and thus the shape of a potential binding cavity.

Non-Covalent Interactions in Molecular Recognition Phenomena

Molecular recognition, the specific binding of a guest molecule to a complementary host, is driven by a combination of non-covalent interactions. nih.govyoutube.comyoutube.com In the context of this compound derivatives, several types of non-covalent interactions are expected to be significant.

The aromatic naphthalene core can participate in π-π stacking interactions with other aromatic molecules. nih.gov The electron-rich nature of the naphthalene π-system can lead to favorable interactions with electron-deficient aromatic guests. Furthermore, the C-H bonds of the isopropyl groups can act as weak hydrogen bond donors, forming C-H···π or C-H···X (where X is a heteroatom) interactions with suitable guest molecules.

Isomer Separation and Analytical Challenges in Complex Mixtures

Methodologies for Separating 1,8-Diisopropylnaphthalene from Isomeric Mixtures

Separating this compound from a complex mixture of its isomers is a formidable task because the boiling points and polarities of the ten DIPN isomers are very similar. nih.gov Consequently, a single, conventional method is almost never sufficient to achieve complete separation. nih.gov A multi-step approach combining different techniques is typically required.

Initial and Crude Separation Techniques:

Distillation: This method serves as an indispensable first step for crude separation. nih.gov While it cannot separate individual DIPN isomers, it is effective for obtaining a "temperature-cut" or fraction enriched with DIPN isomers from the initial naphthalene (B1677914) alkylation product mixture. nih.gov

Crystallization: Following distillation, various crystallization techniques can be employed to further purify the target isomers from the enriched mixture. nih.gov These methods include solution crystallization, melt crystallization, and complex crystallization. nih.gov However, the formation of eutectic mixtures, particularly between the commonly targeted 2,6-DIPN and 2,7-DIPN, can limit the purity achievable with standard crystallization. nih.gov

Adsorption and Chromatographic Separation:

Adsorption: Adsorption separation, often using zeolites as adsorbents, has shown promise. nih.gov Zeolites can separate isomers based on molecular shape and size. Simulated moving bed (SMB) chromatography, which utilizes zeolites, has been explored for the separation of 2,6-DIPN. nih.gov This technique could theoretically be adapted for other isomers, though its industrial application for DIPN separation requires further study. nih.gov

Gas Chromatography (GC): Gas chromatography is the most widely used analytical technique for DIPN isomers. nih.gov However, standard GC methods often fail to achieve baseline separation for all isomers, and critically, isomers like 1,8-DIPN may not be detected at all due to their low concentration and steric hindrance. nih.gov The choice of the chromatographic column's polarity is crucial, as nonpolar columns, in particular, provide inferior separation of DIPN isomers compared to neutral or polar columns. nih.gov

Challenges in Detecting and Quantifying Low-Abundance, Sterically Hindered Isomers

The primary challenge in the analysis of this compound is its inherent molecular structure. The two bulky isopropyl groups at the adjacent peri (1 and 8) positions cause significant steric strain. This has two major consequences for its detection and quantification.

Low Abundance in Synthetic Mixtures:

The steric hindrance in 1,8-DIPN makes it thermodynamically less stable than other isomers. During the alkylation of naphthalene with propylene (B89431), the formation of 1,8-DIPN is kinetically and thermodynamically disfavored. nih.govresearchgate.netnih.govresearchgate.net As a result, it is often not formed at all, or its concentration in the final product mixture is far below the detection limit of many standard analytical methods. nih.govresearchgate.netnih.govresearchgate.net In multiple studies involving the analysis of naphthalene alkylation products, researchers were unable to find or identify the 1,2- and 1,8-DIPN isomers in the resulting chromatograms. researchgate.netnih.govresearchgate.net

Analytical Detection Difficulties:

Even if present, the steric hindrance of 1,8-DIPN affects its interaction with analytical instrumentation, further complicating detection.

Chromatographic Co-elution: In gas chromatography, the subtle differences in physicochemical properties among DIPN isomers can lead to overlapping peaks (co-elution). Standard capillary columns may fail to resolve the 1,8-DIPN peak from other isomers that are present in much higher concentrations. nih.gov

Mass Spectrometry (MS): While GC-MS is a powerful tool for identification, isomers often produce similar fragmentation patterns, making unambiguous identification difficult without pure reference standards, which are often not available for low-abundance isomers like 1,8-DIPN.

The table below summarizes the key analytical challenges associated with this compound.

ChallengeDescriptionConsequence
Steric Hindrance Bulky isopropyl groups at the 1 and 8 positions create molecular strain.Leads to low thermodynamic stability and low abundance in synthesis products. nih.govresearchgate.net
Low Abundance Concentration in typical alkylation mixtures is often below instrumental detection limits.The isomer is frequently not observed in analytical results, making its study difficult. nih.govnih.gov
Co-elution Similar boiling points and polarities cause peaks to overlap in standard chromatography.Inability to achieve baseline separation from more abundant isomers like 2,6-DIPN and 2,7-DIPN. nih.gov
Lack of Standards Pure 1,8-DIPN is not readily available for use as a reference material.Complicates the definitive identification and accurate quantification of the isomer in complex mixtures.

Advancements in Chromatographic and Spectroscopic Techniques for Isomer Resolution

To address the significant challenges in separating and identifying all ten DIPN isomers, including the elusive 1,8-DIPN, more advanced analytical techniques have been developed and applied.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique represents a major advancement over single-column GC for the separation of complex isomeric mixtures. nih.govcolab.wsnih.gov By using two columns with different stationary phase polarities connected by a modulator, GCxGC provides a significant increase in peak capacity and resolution. colab.wsnih.gov A 2009 study demonstrated that GCxGC offers superior qualitative and quantitative separation of DIPN isomers compared to single-column techniques. colab.wsnih.gov This powerful separation is essential for potentially resolving a low-abundance, sterically hindered isomer from its more prevalent counterparts. nih.gov

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This hyphenated technique provides structural information that is complementary to mass spectrometry. After separation by GC, the eluting compounds are analyzed by FTIR, which can distinguish between isomers based on their unique infrared absorption spectra. nih.gov Researchers have used GC-FTIR to obtain the IR spectra of seven DIPN isomers and predict the spectra for the remaining three, including 1,8-DIPN, providing a basis for their potential identification if they can be successfully separated and detected. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector (HPLC-UV), has also been used to identify DIPN isomers. nih.gov While one study noted that only six isomers were marked with characteristic peaks using HPLC, advancements in column technology and solvent systems continue to improve its resolving power for complex aromatic isomers. nih.gov

The following table compares conventional and advanced techniques for DIPN isomer analysis.

TechniqueConventional ApproachAdvanced ApproachAdvantage of Advancement
Gas Chromatography Single capillary column (e.g., polar or nonpolar).GCxGC: Use of two different columns (e.g., non-polar then polar). colab.wsnih.govDramatically increases peak resolution, enabling the separation of previously co-eluting isomers. nih.govnih.gov
Spectroscopy GC-MS for mass fragmentation patterns.GC-FTIR: Provides infrared spectra for structural confirmation. nih.govOffers complementary structural information, helping to differentiate isomers with similar mass spectra. nih.gov
Liquid Chromatography Standard HPLC with UV detection.UHPLC: Ultra-High Performance Liquid Chromatography with sub-2 µm particle columns.Provides higher resolution and faster analysis times for complex mixtures. nih.gov

While these advanced methods offer significant improvements, the cost and complexity of instruments like GCxGC and GC-FTIR have limited their widespread adoption for routine industrial production analysis. nih.gov Nevertheless, they remain crucial research tools for the comprehensive characterization of complex DIPN isomer mixtures. nih.gov

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Routes to Access Highly Hindered Naphthalene (B1677914) Derivatives

The synthesis of sterically encumbered naphthalene derivatives like 1,8-diisopropylnaphthalene presents a considerable hurdle in synthetic organic chemistry. Conventional synthetic approaches are often plagued by low yields and the formation of isomeric byproducts, a direct consequence of the severe steric strain associated with introducing bulky substituents at the peri-positions. Consequently, a significant focus of future research is the conception of more efficient and selective synthetic methodologies.

A promising frontier in this endeavor is the application of transition-metal-catalyzed cross-coupling reactions. These powerful methods hold the potential to surmount steric barriers through the design of specialized ligands that can facilitate the formation of carbon-carbon bonds in highly congested molecular environments. For instance, the development of bulky phosphine (B1218219) ligands has shown considerable success in promoting Suzuki and Negishi coupling reactions for the synthesis of sterically hindered biaryls, a strategy that could be effectively adapted for the synthesis of 1,8-dialkylnaphthalenes.

Another burgeoning area of investigation is the use of directed C-H activation. This elegant strategy employs a directing group to guide a metal catalyst to a specific C-H bond, enabling the selective introduction of functional groups. This approach offers a more direct and atom-economical pathway to 1,8-disubstituted naphthalenes, circumventing the need for pre-functionalized starting materials.

Furthermore, chemists are exploring innovative cyclization and aromatization reactions to construct the naphthalene core with the desired substitution pattern pre-installed. This could involve the design of novel multicomponent reactions or the utilization of potent cyclization agents capable of tolerating substantial steric bulk.

Synthetic StrategyDescriptionPotential Advantages
Transition-Metal-Catalyzed Cross-Coupling Utilizes catalysts with specially designed ligands to enable bond formation in sterically crowded environments.High selectivity, broad functional group tolerance.
Directed C-H Activation Employs a directing group to guide a catalyst to a specific C-H bond for functionalization.High atom economy, direct functionalization of unsubstituted precursors.
Novel Cyclization/Aromatization Reactions Constructs the naphthalene core with the desired substituents already incorporated in the precursors.Convergent synthetic approach, potential for rapid assembly of complex structures.

Advanced Computational Modeling of Complex Reaction Networks and Steric Effects

The profound influence of the peri-isopropyl groups on the chemical reactivity and physical properties of this compound makes it an exemplary system for investigation via advanced computational modeling. Quantum chemical methods, most notably Density Functional Theory (DFT), can furnish invaluable insights into the complex interplay of steric and electronic effects that dictate the behavior of this molecule.

Future computational investigations are anticipated to concentrate on several pivotal areas. Firstly, the detailed modeling of transition states in reactions involving this compound can serve to elucidate the origins of observed stereoselectivity and regioselectivity. By calculating the relative energies of different reaction pathways, researchers can predict the most probable reaction outcomes and rationally design experiments to favor the formation of the desired products.

Finally, sophisticated computational models can be employed to explore the excited-state properties of this compound and its analogues. This is of particular relevance to their potential applications in the realms of materials science and organic electronics, where a comprehensive understanding of their photophysical properties is essential. Time-dependent DFT (TD-DFT) can be utilized to calculate absorption and emission spectra, thereby providing critical insights into their potential as fluorescent probes or as components of organic light-emitting diodes (OLEDs).

Exploration of this compound Analogues in Advanced Materials Science and Organic Electronics

The rigid and sterically encumbered scaffold of this compound renders it an intriguing building block for the design and synthesis of novel advanced materials. By strategically introducing various functional groups onto the naphthalene core, researchers can create a diverse library of analogues possessing tailored properties for a wide array of specific applications.

In the domain of materials science, these analogues could be employed as monomers for the creation of novel polymers exhibiting high thermal stability and unique mechanical properties. The bulky isopropyl groups can effectively disrupt polymer chain packing, leading to materials with high free volume, a characteristic that could be advantageous for applications such as gas separation membranes. Furthermore, the naphthalene core can be functionalized with polymerizable moieties to generate cross-linked networks with enhanced rigidity and resistance to solvents.

In the field of organic electronics, the distinctive electronic and photophysical properties of this compound analogues are of significant interest. The inherent steric hindrance can be exploited to control the aggregation behavior of organic semiconductors, a critical factor that profoundly influences the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. By preventing close intermolecular packing, the bulky substituents can lead to improved charge transport characteristics and enhanced device efficiencies.

Moreover, the naphthalene core can be chemically extended to create larger polycyclic aromatic hydrocarbons (PAHs) with finely tunable electronic properties. Such materials could find applications as emissive components in OLEDs or as sensitizers in photodynamic therapy. The steric shielding afforded by the isopropyl groups could serve to suppress non-radiative decay pathways, thereby leading to higher fluorescence quantum yields.

Integration of Machine Learning and AI for Predicting Steric-Driven Reactivity

The escalating complexity of modern organic chemistry, coupled with the exponential growth of data generated from both experimental and computational studies, has created an urgent need for new tools to effectively analyze and interpret this wealth of information. Machine learning (ML) and artificial intelligence (AI) are poised to play a transformative role in predicting the reactivity of sterically hindered molecules such as this compound.

ML models can be trained on large datasets of reaction outcomes to discern the intricate relationships between molecular structure and chemical reactivity. These trained models can then be deployed to predict the products of new reactions, optimize reaction conditions, and even propose novel synthetic routes. For sterically demanding transformations, ML algorithms can be specifically tailored to account for the subtle steric interactions that are often challenging to accurately capture using traditional computational approaches.

One compelling application of AI lies in the development of predictive models for regioselectivity in the functionalization of this compound. By analyzing a vast repository of experimental data, an AI system could learn to predict which positions on the naphthalene ring are most susceptible to reaction under a given set of conditions. This would represent an invaluable tool for synthetic chemists, enabling them to save considerable time and resources in the laboratory.

Furthermore, AI can be seamlessly integrated with computational chemistry to establish a powerful workflow for the discovery of new reactions and materials. For instance, an AI algorithm could be tasked with generating a list of potential analogues of this compound with desired electronic properties. These computationally generated candidates could then be rapidly screened using high-throughput computational methods to identify the most promising targets for subsequent experimental synthesis and characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.